Guaimesal
Overview
Description
Guaimesal, also known as (±)-2-(o-Methoxyphenoxy)-2-methyl-1,3-benzodioxan-4-one, is a compound with the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol . It is reported to have expectorant and antipyretic properties and has been used as an adjunct in the treatment of respiratory-tract disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guaimesal can be synthesized from guaiacol and o-acetylsalicyloyl chloride. The reaction typically involves the use of chloroform as a solvent and requires a reaction time of approximately 4 hours . The yield of this synthesis method is reported to be around 79% .
Industrial Production Methods
The industrial production of this compound involves the continuous production process and the reuse of residual copper sulfate and sulfuric acid. The preparation of this compound from catechol should avoid the use of dimethyl sulfate due to its toxicity and instead use dimethyl carbonate and methanol as methylating agents because of their lower toxicity and corrosivity .
Chemical Reactions Analysis
Types of Reactions
Guaimesal undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Guaimesal has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to investigate its effects on different biological systems.
Industry: this compound is used in the production of pharmaceuticals and other industrial products.
Mechanism of Action
The mechanism of action of guaimesal is multifaceted. As a mucolytic agent, this compound works by breaking down the chemical bonds within mucus, reducing its viscosity and making it easier to expel from the respiratory tract . It also has anti-inflammatory properties, which contribute to its therapeutic effects .
Comparison with Similar Compounds
Guaimesal is similar to other mucolytic and anti-inflammatory agents, such as:
Acetylcysteine: Another mucolytic agent that breaks down mucus.
Bromhexine: A mucolytic agent that enhances mucus clearance.
Carbocisteine: A mucolytic agent that reduces mucus viscosity.
Uniqueness
This compound is unique in its dual action as both a mucolytic and an anti-inflammatory agent, making it particularly effective in treating respiratory conditions that involve excessive mucus production and inflammation .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-2-methyl-1,3-benzodioxin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-16(20-14-10-6-5-9-13(14)18-2)19-12-8-4-3-7-11(12)15(17)21-16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVDIHULUCLEJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC=C2C(=O)O1)OC3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868622 | |
Record name | 2-(o-Methoxyphenoxy)-2-methyl-1,3-benzodioxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81674-79-5 | |
Record name | 2-(2-Methoxyphenoxy)-2-methyl-4H-1,3-benzodioxin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81674-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guaimesal [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081674795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(o-Methoxyphenoxy)-2-methyl-1,3-benzodioxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUAIMESAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43273G1CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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